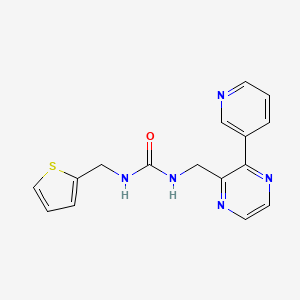
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the pyrrolidine class of compounds, which are known for their diverse range of biological activities. In
Aplicaciones Científicas De Investigación
Stereoselective Synthesis in Medicinal Chemistry
Research has highlighted the synthesis and stereochemical determination of active metabolites of potent kinase inhibitors, demonstrating the compound's relevance in the development of targeted cancer therapies. For example, Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, which is critical in cancer pharmacology (Zecheng Chen et al., 2010).
Molecular Probes and Biological Studies
Compounds related to the queried chemical have been investigated for their potential as molecular probes in biological studies. For instance, Piccoli et al. (2012) explored the role of Orexin-1 receptor mechanisms on compulsive food consumption in rats, utilizing derivatives as selective antagonists to shed light on eating disorders (L. Piccoli et al., 2012).
Fluorescent Sensors and Material Science
Jordan et al. (2010) developed fluorescent pyrid-2-yl ureas for the binding of carboxylic acids, showcasing the compound's utility in creating sensors and materials with specific chemical recognition capabilities (L. Jordan et al., 2010).
Anticancer Agent Development
Further, derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating their potential as new anticancer agents. Feng et al. (2020) synthesized a series of derivatives and demonstrated significant effects against A549, HCT-116, and PC-3 cancer cell lines, suggesting their utility in cancer treatment (Jian Feng et al., 2020).
Anion Binding and Recognition
Research by Qureshi et al. (2009) focused on ion-pair binding by mixed N,S-donor 2-ureidopyridine ligands, contributing to the understanding of molecular recognition and the design of new chemical sensors (Naseem Qureshi et al., 2009).
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-12-4-6-15(7-5-12)22-11-14(9-16(22)23)21-17(24)20-10-13-3-1-2-8-19-13/h1-8,14H,9-11H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCLRWHPSYTCPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

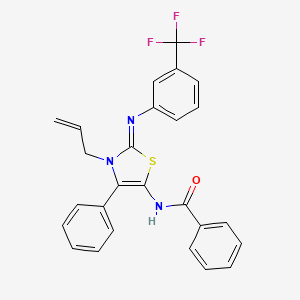
![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)
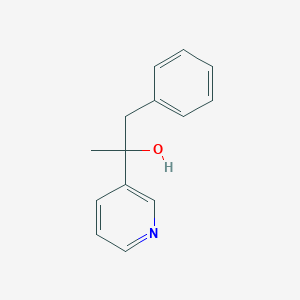
![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)
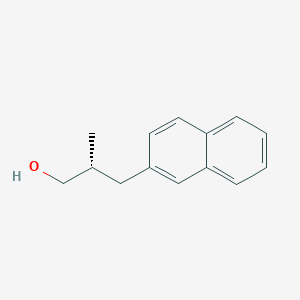
![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)

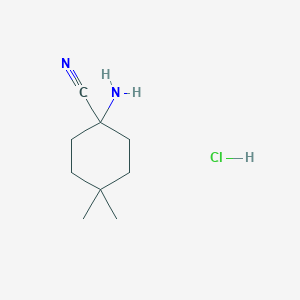
![8-(Benzylsulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2378837.png)
![3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378839.png)
![1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2378840.png)
